molecular formula C8H19ClOSi B3388753 tert-Butyl(2-chloroethoxy)dimethylsilane CAS No. 89031-81-2

tert-Butyl(2-chloroethoxy)dimethylsilane

Cat. No.: B3388753
CAS No.: 89031-81-2
M. Wt: 194.77 g/mol
InChI Key: PEHWWVVZOODHQY-UHFFFAOYSA-N
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Description

tert-Butyl(2-chloroethoxy)dimethylsilane: is an organosilicon compound with the molecular formula C8H19ClOSi . It is a derivative of silane and is characterized by the presence of a tert-butyl group, a chloroethoxy group, and two methyl groups attached to silicon. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(2-chloroethoxy)dimethylsilane can be synthesized through the reaction of tert-butyldimethylsilyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

tert-Butyldimethylsilyl chloride+2-chloroethanolThis compound+HCl\text{tert-Butyldimethylsilyl chloride} + \text{2-chloroethanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyldimethylsilyl chloride+2-chloroethanol→this compound+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl(2-chloroethoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butyldimethylsilanol and 2-chloroethanol.

    Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in anhydrous solvents.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, e.g., tert-Butyl(2-azidoethoxy)dimethylsilane.

    Hydrolysis: tert-Butyldimethylsilanol and 2-chloroethanol.

    Oxidation: tert-Butyldimethylsilanol or siloxanes.

Scientific Research Applications

Chemistry: tert-Butyl(2-chloroethoxy)dimethylsilane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the manufacture of silicone-based materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2-chloroethoxy)dimethylsilane involves its ability to act as a protecting group for hydroxyl and amino groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. The chloroethoxy group can be selectively removed under mild conditions, allowing for the deprotection of the functional group.

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyl(2-bromoethoxy)dimethylsilane
  • tert-Butyl(2-iodoethoxy)dimethylsilane

Comparison:

  • tert-Butyldimethylsilyl chloride is a precursor to tert-Butyl(2-chloroethoxy)dimethylsilane and is used in similar protecting group strategies.
  • tert-Butyl(2-bromoethoxy)dimethylsilane and tert-Butyl(2-iodoethoxy)dimethylsilane are halogenated analogs with similar reactivity but different leaving group properties. The bromine and iodine atoms are better leaving groups compared to chlorine, making these compounds more reactive in nucleophilic substitution reactions.

Uniqueness: this compound is unique due to its balance of reactivity and stability. The chlorine atom provides moderate reactivity, making it suitable for controlled substitution reactions without being too reactive.

Properties

IUPAC Name

tert-butyl-(2-chloroethoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHWWVVZOODHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531980
Record name tert-Butyl(2-chloroethoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89031-81-2
Record name tert-Butyl(2-chloroethoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl(2-chloroethoxy)dimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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